2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a pyrrolidine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.
Amide Formation: The phenoxy intermediate is then reacted with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.
Reduction: Reduction reactions might target the amide group, converting it to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it might be explored for its potential as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of polymers or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, modulating their activity. The phenoxy and pyrrolidine groups could play a role in binding to the target site, while the acetamide moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylphenoxy)-N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- 2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
Uniqueness
The unique combination of the phenoxy, pyrrolidine, and acetamide groups in 2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide might confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to similar compounds.
Properties
Molecular Formula |
C23H30N2O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-17-9-11-20(12-10-17)21(25-13-4-5-14-25)15-24-22(26)16-27-23-18(2)7-6-8-19(23)3/h6-12,21H,4-5,13-16H2,1-3H3,(H,24,26) |
InChI Key |
BUCWASZDXZOMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=C(C=CC=C2C)C)N3CCCC3 |
Origin of Product |
United States |
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